Product packaging for Decahydro-1,8-naphthalimide(Cat. No.:)

Decahydro-1,8-naphthalimide

Cat. No.: B12362615
M. Wt: 207.27 g/mol
InChI Key: PBFKPCWZHTXKCN-UHFFFAOYSA-N
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Description

Decahydro-1,8-naphthalimide is a saturated derivative of the versatile 1,8-naphthalimide scaffold, offered as a high-purity building block for advanced chemical and materials research. The 1,8-naphthalimide core is widely recognized in scientific literature for its exceptional photophysical properties, including good fluorescence, high quantum yields, large Stokes shifts, and excellent photostability . These characteristics make naphthalimide derivatives valuable in developing fluorescent probes and chemosensors for detecting metal cations like Zn²⁺ , anions, and neutral molecules . Beyond sensing, researchers utilize 1,8-naphthalimide derivatives in the development of organic light-emitting diodes (OLEDs) and high-performance dyes . In the biological sciences, this class of compounds has shown significant potential as DNA intercalators and anticancer agents, with some derivatives demonstrating the ability to inhibit topoisomerase II and induce apoptosis in cancer cell lines . This compound provides a foundational structure for synthetic modification, enabling researchers to explore novel structure-activity relationships and develop new functional materials with tailored properties. This product is intended for laboratory research purposes by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B12362615 Decahydro-1,8-naphthalimide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H17NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h7-10H,1-6H2,(H,13,14,15)

InChI Key

PBFKPCWZHTXKCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC3C2C(C1)C(=O)NC3=O

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 1,8 Naphthalimides

Diverse Synthetic Routes to the 1,8-Naphthalimide (B145957) Core

The construction of the foundational 1,8-naphthalimide structure can be achieved through several synthetic pathways, ranging from classical condensation reactions to more modern, efficiency-focused methods.

The most conventional and widely employed method for synthesizing 1,8-naphthalimides is the condensation reaction between 1,8-naphthalic anhydride (B1165640) and a primary amine. This reaction is typically performed at elevated temperatures in a high-boiling point solvent such as acetic acid, ethanol, or dimethylformamide (DMF). The process involves a two-step sequence: the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride to form a amic acid intermediate, followed by an intramolecular cyclization via dehydration to yield the final imide product. The versatility of this method lies in the vast commercial availability of diverse primary amines, which allows for the introduction of a wide array of functionalities at the N-imide position.

An alternative route to the 1,8-naphthalimide core involves the oxidative ammonolysis of acenaphthene (B1664957). This method presents a more direct pathway from a readily available hydrocarbon precursor. The reaction is typically carried out in the vapor phase at high temperatures (around 400°C) over a vanadium oxide-based catalyst. In this process, acenaphthene is oxidized and reacts with ammonia (B1221849) in the presence of air to form 1,8-naphthalimide. While this method is effective for the synthesis of the parent, unsubstituted 1,8-naphthalimide, it is less suitable for the direct production of derivatives with specific functionalities.

The application of ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. In the context of 1,8-naphthalimide synthesis, ultrasound-assisted methods have been shown to accelerate the condensation reaction between 1,8-naphthalic anhydride and primary amines. The mechanical effects of acoustic cavitation, such as microjetting and shockwaves, enhance mass transfer and increase the reactivity of the substrates. This technique allows for the synthesis to be carried out under milder conditions and in shorter time frames compared to conventional heating methods.

Targeted Functionalization and Substituent Effects on 1,8-Naphthalimides

The ability to introduce specific functional groups onto the 1,8-naphthalimide scaffold is crucial for modulating its properties for various applications.

The nitrogen atom of the imide functionality serves as a primary site for introducing a wide range of substituents. As previously discussed, the most direct method for N-functionalization is through the condensation of 1,8-naphthalic anhydride with a pre-functionalized primary amine. This allows for the incorporation of alkyl, aryl, and heteroaryl groups, as well as moieties bearing reactive functional groups such as hydroxyl, carboxyl, and amino groups. The electronic and steric nature of the substituent at the N-imide position can have a profound impact on the photophysical properties of the resulting 1,8-naphthalimide derivative. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the molecule, thereby altering its absorption and emission characteristics.

Below is a table summarizing the effects of different N-imide substituents on the properties of 1,8-naphthalimides based on generalized findings in the literature.

N-Imide Substituent TypeGeneral Effect on Photophysical PropertiesPotential Applications
Alkyl Chains Generally leads to good solubility in organic solvents. Minimal impact on the core electronic properties.Fluorescent probes for non-polar environments.
Aryl Groups Can engage in π-π stacking interactions. May lead to red-shifted absorption and emission depending on the electronic nature of the aryl group.Organic electronics, supramolecular assemblies.
Electron-Donating Groups (e.g., amino, alkoxy) Can increase the electron density of the naphthalimide system, often leading to enhanced fluorescence quantum yields and red-shifted emission.Highly fluorescent dyes, chemosensors.
Electron-Withdrawing Groups (e.g., nitro, cyano) Can decrease the electron density, potentially leading to a blue-shift in emission and a decrease in fluorescence quantum yield.Electron-acceptor materials, probes for specific analytes.
Groups with Receptor Moieties (e.g., crown ethers, calixarenes) Imparts ion or molecule recognition capabilities, leading to changes in fluorescence upon binding.Chemosensors for metal ions and small molecules.

Aromatic Core Functionalization (e.g., C-4 Position)

Functionalization of the 1,8-naphthalimide aromatic core is a key strategy for modulating its properties. The C-4 position is particularly reactive and synthetically accessible, making it a frequent target for modification. A common starting material for these transformations is 4-bromo-1,8-naphthalic anhydride. This intermediate allows for a variety of subsequent reactions.

For instance, nucleophilic substitution of the bromine atom with amines is a widely used method to introduce electron-donating groups, which can induce an intramolecular charge transfer (ICT) excited state, leading to significant shifts in absorption and emission spectra. The reaction of 4-bromo-1,8-naphthalic anhydride with n-butylamine yields N-n-butyl-4-bromo-1,8-naphthalimide, which can be further reacted with diethanolamine (B148213) to introduce a functional handle for more complex derivatization. nih.gov

Another approach involves the nitration of 1,8-naphthalic anhydride to produce 3-nitro or 4-nitro derivatives. These nitro-substituted compounds serve as versatile precursors. The nitro group can be readily reduced to an amino group, which can then be diazotized or subjected to various coupling reactions. Alternatively, the presence of a nitro group facilitates further electrophilic aromatic substitution, such as bromination. mdpi.com

Below is a table summarizing key functionalization reactions at the 1,8-naphthalimide core:

Starting MaterialReagent(s)Position(s) FunctionalizedProduct Type
4-Bromo-1,8-naphthalic anhydriden-Butylamine, then DiethanolamineImide Nitrogen, C-44-Amino-substituted naphthalimide
1,8-Naphthalic anhydrideNitrating agent (e.g., HNO₃)C-3 or C-4Nitro-naphthalic anhydride
3-Nitro-1,8-naphthalic anhydrideN-Bromosuccinimide, H₂SO₄C-4, C-5Dibromo-nitro-naphthalic anhydride
4-Amino-1,8-naphthalic anhydrideAcylating agentC-4 (amino group)4-Amido-substituted naphthalimide

Multi-Substitution and Complex Architecture Assembly

The synthesis of multi-substituted 1,8-naphthalimides allows for the creation of complex molecular architectures with highly tailored properties. These strategies often rely on a sequence of controlled reactions on the naphthalimide core. For example, a reliable one-pot synthetic protocol has been developed for the preparation of 3-bromo-6-nitro- and 3,4-dibromo-6-nitro-1,8-naphthalic anhydrides from the commercially available 1,8-naphthalic anhydride. mdpi.com This protocol involves nitration followed by selective bromination in sulfuric acid. The resulting multi-substituted anhydrides are powerful building blocks. The halogen substituents can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the nitro group can be transformed into an amino group or another halogen. mdpi.com

This approach enables the assembly of complex push-pull systems. For instance, multi-acceptor-based derivatives have been designed and synthesized via Pd-catalyzed Sonogashira cross-coupling reactions. rsc.org These complex molecules may incorporate benzothiadiazole (BTD), naphthalimide (NPI), and tetracyanobutadiene (TCBD) moieties as electron-withdrawing units, and triphenylamine (B166846) (TPA) or ferrocene (B1249389) (Fc) as electron-donating units. rsc.org Such intricate designs are crucial for developing advanced materials for organic electronics.

The following table presents examples of multi-substituted 1,8-naphthalimide derivatives and their synthetic precursors.

PrecursorReaction TypeAdded MoietiesResulting Architecture
3,4-Dibromo-6-nitro-1,8-naphthalic anhydrideImidization with 2-ethylhexylamine2-Ethylhexyl groupN-(2-ethylhexyl)-3,4-dibromo-6-nitro-1,8-naphthalimide
4-Ethynyl-1,8-naphthalimide derivativeSonogashira cross-couplingBenzothiadiazole, TriphenylamineTPA-NPI-BTD push-pull system
4-Amino-1,8-naphthalimide (B156640)Coupling with Ferrocene-containing unitFerroceneNaphthalimide-Ferrocene conjugate

Synthesis of Specialized 1,8-Naphthalimide Architectures

Building upon the foundational methods of core functionalization, chemists have devised strategies to synthesize highly specialized 1,8-naphthalimide architectures for advanced applications, including polymers, multifunctional conjugates, and heterocyclic systems.

Polymerizable 1,8-Naphthalimide Monomers for Covalent Incorporation

The covalent incorporation of 1,8-naphthalimide dyes into polymer chains is a valuable strategy for creating stable, non-migrating fluorescent materials. This requires the synthesis of naphthalimide derivatives bearing a polymerizable functional group. For instance, monomers have been synthesized by attaching a naphthalimide group to ethyl methacrylate (B99206) via an alkyl chain of varying length. mdpi.com These monomers can then be copolymerized with other vinyl monomers, such as N-vinylpyrrolidone and butyl acrylate (B77674), through processes like UV-curing to form functional membranes. mdpi.com

Another approach involves synthesizing 1,8-naphthalimide fluorophores that contain a residue of an amino acid in the fourth position of the naphthalimide ring, along with a polymerizable group like methacryloyl. researchgate.net These monomers have been successfully copolymerized with methyl methacrylate (MMA). The covalent bonding of the dye within the polymer matrix significantly enhances the photostability of the fluorophore compared to when it is simply dispersed as an additive. researchgate.net

Bifunctional and Multifunctional 1,8-Naphthalimide Conjugates

Bifunctional and multifunctional conjugates link the 1,8-naphthalimide core to other molecular units to combine their respective properties. A series of molecules containing both a carboxylic acid and a 1,8-naphthalimide group, joined by different linkers, have been prepared and structurally characterized. figshare.com These bifunctional molecules leverage the distinct supramolecular synthons of both the carboxylic acid (for hydrogen bonding) and the naphthalimide (for π-π stacking). figshare.com

More complex multifunctional compounds (MFCs) have also been designed and synthesized. For example, MFCs based on a 1,8-naphthalimide moiety have been developed for applications such as Cu2+ ion recognition, lysosome staining, and RNA delivery. frontiersin.orgnih.gov The synthesis of these conjugates often involves multi-step pathways, including the acylation of a functionalized naphthalimide with a molecule bearing multiple reactive sites (e.g., 3,5-bis(azidomethyl)benzoyl chloride), followed by click reactions to attach other moieties like cyclen rings. frontiersin.org

Naphthalimide Derivatives Containing Heterocyclic Moieties (e.g., Triazoles, Benzotriazoles)

The integration of heterocyclic moieties into the 1,8-naphthalimide structure is a powerful method for creating compounds with novel properties. The copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-linked naphthalimides. This strategy involves preparing an N-alkynyl-1,8-naphthalimide, which is then reacted with various substituted azides to yield the target triazole derivatives. nih.govfrontiersin.org This method has been used to create a series of novel 1,8-naphthalimide-1,2,3-triazole compounds for biological evaluation. nih.govfrontiersin.org

Benzotriazoles, particularly 2-(2-hydroxyphenyl)-2H-benzotriazoles, are well-known UV absorbers. Covalently attaching these units to a 1,8-naphthalimide fluorophore results in hybrid compounds with enhanced photostability. rsc.orgnih.gov The synthesis involves the reaction of a 4-substituted-1,8-naphthalic anhydride (e.g., 4-nitro- or 4-bromo-) with an amino-functionalized 2-(2-hydroxyphenyl)-benzotriazole. The resulting conjugates benefit from the benzotriazole's ability to dissipate UV energy non-radiatively, thereby protecting the fluorescent naphthalimide core from photodegradation. rsc.orgnih.gov

Elucidation of Photophysical Phenomena and Excited State Dynamics in 1,8 Naphthalimides

Fundamental Luminescence Properties and Mechanisms

The luminescence of 1,8-naphthalimide (B145957) derivatives is highly sensitive to their molecular structure and surrounding environment. These properties are dictated by the nature of electronic transitions between the ground state (S₀) and various excited states (S₁, T₁), and the competing radiative and non-radiative decay pathways.

Fluorescence and Phosphorescence Characteristics (Solution and Solid-State Studies)

1,8-naphthalimide derivatives are primarily known for their strong fluorescence. In solution, many of these compounds exhibit fluorescence, although the intensity can be weak in air-equilibrated solutions at room temperature. acs.org However, at low temperatures or in deoxygenated (air-free) solvents, both fluorescence and phosphorescence can be observed. acs.orgresearchgate.net The observation of room-temperature phosphorescence in some derivatives in air-free solvents highlights the role of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁) and the subsequent radiative decay to the ground state. acs.orgresearchgate.net

In the solid state, the luminescence properties are often different from those in solution. Crystalline forms typically display a red-shifted fluorescence with an increased emission quantum yield compared to their solution-phase counterparts. acs.orgresearchgate.netrsc.org This red shift is often attributed to intermolecular interactions, such as π-π stacking, in the crystal lattice. Phosphorescence can also be detected in the solid state at room temperature for many derivatives, often through gated detection techniques that separate the long-lived phosphorescence from the short-lived fluorescence. acs.orgresearchgate.net

Investigation of Emission Quantum Yields and Their Environmental Dependence

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for 1,8-naphthalimides and is profoundly influenced by the molecular environment. researchgate.netresearchgate.net A key factor is the polarity of the solvent. For many 1,8-naphthalimide derivatives, particularly those with a donor-acceptor structure, the fluorescence quantum yield decreases significantly as the solvent polarity increases. rsc.orgrsc.orgnih.gov This phenomenon is often linked to the stabilization of a non-emissive or weakly emissive intramolecular charge transfer (ICT) state in polar environments, which promotes non-radiative decay pathways and quenches fluorescence. nih.govumbc.edu

Conversely, in non-polar solvents, these derivatives can exhibit very high quantum yields, sometimes approaching 100%. rsc.org The restriction of molecular rotations and vibrations, for instance in a viscous solution or a rigid polymer matrix, can also lead to an enhancement of the fluorescence quantum yield by inhibiting non-radiative deactivation processes. rsc.org The pH of the medium can also have a dramatic effect, especially for derivatives with ionizable groups, where protonation or deprotonation can switch fluorescence "on" or "off". semanticscholar.org

Compound DerivativeSolventQuantum Yield (ΦF)
Piperidine-naphthalimide 7Dioxane0.821
Piperidine-naphthalimide 7Acetonitrile0.106
Piperidine-naphthalimide 8Toluene0.453
Piperidine-naphthalimide 8DMSO0.003
HP-NAPHexane~1.00

This table presents representative data on how the fluorescence quantum yield of various 1,8-naphthalimide derivatives changes with solvent polarity. Data compiled from multiple sources. rsc.orgnih.gov

Analysis of Stokes Shifts and Their Implications for Excited State Relaxation

1,8-naphthalimide derivatives are well-known for exhibiting large Stokes shifts, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. rsc.orgnih.govnih.gov A large Stokes shift is highly desirable for applications like fluorescence imaging and sensors, as it minimizes the overlap between excitation and emission signals. nih.gov

The magnitude of the Stokes shift provides insight into the excited state relaxation dynamics. A significant shift indicates a substantial difference in the geometry and electronic configuration of the molecule between its ground state and the relaxed excited state from which emission occurs. rsc.org This is often the result of significant electronic redistribution, such as an intramolecular charge transfer (ICT) process, upon photoexcitation. um.edu.mt The Stokes shift for many 1,8-naphthalimides is highly dependent on the solvent environment; as solvent polarity increases, the Stokes shift often becomes larger, reflecting the increased stabilization of the more polar excited state before emission. rsc.orgum.edu.mt

Compound DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
3-Amino-1,8-naphthalimide (2)Methanol/Water4095616625
3-Amino-1,8-naphthalimide (2)Methanol4245555567
4-Amino-1,8-naphthalimide (B156640)Methanol4335384123

This table illustrates the large Stokes shifts observed for amino-substituted 1,8-naphthalimides and their dependence on the solvent system. Data compiled from sources. um.edu.mt

Intramolecular Charge Transfer (ICT) Processes in 1,8-Naphthalimides

The photophysical behavior of many functionalized 1,8-naphthalimides is dominated by intramolecular charge transfer (ICT) processes. This phenomenon is the basis for their use as environmentally sensitive probes and advanced materials. rsc.orgscispace.com

Donor-Acceptor Interactions and Electronic Polarization Mechanisms

The 1,8-naphthalimide core is inherently electron-deficient and functions as an excellent electron acceptor. rsc.orgrsc.orgnih.gov When an electron-donating group (donor, D), such as an amino or piperidinyl group, is attached to the naphthalene (B1677914) ring, particularly at the C-4 position, a potent donor-acceptor (D-A) system is created. rsc.orgumbc.edu

Upon absorption of a photon, an electron is promoted from the ground state to a locally excited (LE) state. In these D-A systems, this is rapidly followed by a transfer of electron density from the donor moiety to the acceptor (the naphthalimide core). rsc.orgmdpi.com This process forms an ICT excited state, which is characterized by a large dipole moment and significant electronic polarization. umbc.edunih.gov The efficiency and nature of this charge transfer are central to the derivative's photophysical properties, including its Stokes shift and solvatochromism. rsc.orgnih.gov

Solvatochromism and Solvent Polarity Effects on ICT Band Characteristics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. wikipedia.org 1,8-naphthalimide derivatives with a D-A structure are classic examples of molecules exhibiting strong positive solvatochromism, where the emission color shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. rsc.orgnih.govwikipedia.org

This effect is a direct consequence of the ICT mechanism. The ground state of the molecule is relatively nonpolar, while the ICT excited state is highly polar. rsc.org Polar solvents stabilize the high-dipole moment ICT state more effectively than they stabilize the ground state. umbc.eduwikipedia.org This differential stabilization lowers the energy of the excited state, thereby reducing the energy gap for emission and causing the fluorescence band to shift to the red. rsc.orgnih.gov In contrast, the absorption band is often less sensitive to solvent polarity. This pronounced solvent-dependent shift in emission makes these compounds excellent fluorescent probes for sensing the local polarity of their environment, such as in biological membranes or polymer matrices. nih.govumbc.edu

SolventPolarity (Dielectric Constant, ε)Emission λmax of 3APNI (nm)Emission λmax of 4APNI (nm)
Hexane1.88429460
Toluene2.38480487
Dichloromethane8.93534513
Acetonitrile37.5556530
Methanol32.7564538

This table demonstrates the positive solvatochromism (red shift in emission with increasing solvent polarity) for 3-amino-1,8-naphthalimide (3APNI) and 4-amino-1,8-naphthalimide (4APNI). Data compiled from sources. rsc.org

Excited State Dynamics and Deactivation Pathways

Upon absorption of light, a 1,8-naphthalimide molecule is promoted to an electronically excited state. The subsequent relaxation back to the ground state can occur through several competing radiative and non-radiative pathways. These deactivation channels determine the ultimate photophysical signature of the molecule, including its fluorescence efficiency and lifetime. The primary deactivation mechanisms include intersystem crossing, photoinduced electron transfer, relaxation through conical intersections, and excited-state intramolecular proton transfer.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Mechanisms

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited molecule, typically from a singlet excited state (S₁) to a triplet excited state (T₁). researchgate.net In many 1,8-naphthalimide derivatives, ISC provides an efficient pathway for de-excitation, competing with fluorescence. For instance, in N-methyl-1,8-naphthalimide, ISC from the first singlet excited state (S₁, of ππ* character) to the fourth triplet state (T₄, of nπ* character) has been identified as the primary deactivation process due to significant spin-orbit coupling between these states. nih.gov The decay dynamics in some 1,8-naphthalimides are entirely dominated by intersystem crossing. researchgate.net

Conversely, Reverse Intersystem Crossing (RISC) is the process where a molecule in a triplet state transitions back to an excited singlet state. researchgate.net This process is fundamental to the phenomenon of Thermally Activated Delayed Fluorescence (TADF). For RISC to be efficient, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is required. researchgate.netrsc.org Alkyl-1,8-naphthalimide derivatives have emerged as candidates for TADF, a mechanism that allows harvesting of non-emissive triplet excitons to generate delayed fluorescence, significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). chemrxiv.org The rate of RISC can be enhanced by molecular design that minimizes the S₁-T₁ gap and maximizes spin-orbit coupling. rsc.org

CompoundDeactivation PathwayKey Finding
N-methyl-1,8-naphthalimideIntersystem Crossing (S₁→T₄)Identified as the main deactivation process due to large spin-orbit coupling. nih.gov
1,8-naphthalimideIntersystem CrossingExcited state decay dynamics are entirely dominated by ISC. researchgate.net
Alkyl-1,8-naphthalimidesReverse Intersystem CrossingExhibit potential for Thermally Activated Delayed Fluorescence (TADF). chemrxiv.org

Photoinduced Electron Transfer (PET) Pathways and Quenching Mechanisms

Photoinduced Electron Transfer (PET) is a primary mechanism for fluorescence quenching in many molecular sensor systems based on the "fluorophore-spacer-receptor" model. researchgate.netmdpi.com In this process, the excited fluorophore (the 1,8-naphthalimide core) is deactivated by the transfer of an electron to or from a linked donor or acceptor moiety. rsc.orgnih.gov

In a typical PET sensor, the 1,8-naphthalimide fluorophore is linked to a receptor unit (an electron donor or acceptor). In the "off" state, upon excitation, an electron is transferred between the receptor and the naphthalimide, quenching the fluorescence. researchgate.netresearchgate.net This process can be modulated by the binding of an analyte to the receptor, which alters its electronic properties and inhibits the PET process, thereby "switching on" the fluorescence. researchgate.net For example, in acidic media, the protonation of an amino-containing receptor group can inhibit the PET process, leading to enhanced fluorescence. rsc.org

PET can be classified as:

a-PET (acceptor-type PET): The excited fluorophore accepts an electron from a donor group. rsc.org

d-PET (donor-type PET): The excited fluorophore donates an electron to an acceptor group. rsc.org

In some designs, both a-PET and d-PET processes can occur simultaneously, leading to efficient fluorescence quenching. rsc.org The electrostatic repulsion among luminogens and a reduced PET effect can lead to intense emission in certain systems, such as hydrogels where naphthalimide moieties are grafted onto polymer chains. nih.gov

SystemPET TypeMechanism
4-Amino-1,8-naphthalimide Sensorsa-PETQuenching occurs due to PET from amino moieties to the excited naphthalimide; inhibited in acidic media. researchgate.net
Naphthalimide-Piperazine Probea-PETProtonation of the piperazine (B1678402) unit under acidic conditions inhibits PET, enhancing fluorescence. rsc.org
Naphthalimide-Morpholine-NBD Probea-PET & d-PETSimultaneous PET processes from morpholine (B109124) (a-PET) and to the NBD group (d-PET) quench fluorescence. rsc.org

Conical Intersections and Nonadiabatic Dynamics in Excited State Relaxation

Conical intersections are points of degeneracy between two electronic potential energy surfaces, which provide highly efficient pathways for non-radiative relaxation from an upper to a lower electronic state. uni-koeln.de These ultrafast deactivation funnels play a crucial role in the photochemistry of many organic molecules, including 1,8-naphthalimides.

For certain 1,8-naphthalimide-based derivatives, fluorescence quenching is attributed to strong coupling between a locally excited (LE) state and a charge transfer (CT) state. nih.gov Upon photoexcitation, the molecule can rapidly convert to a distorted geometry via a minimum energy conical intersection (MECI) point between the LE and CT states. This ultrafast internal conversion process leads the molecule back to the ground state non-radiatively, effectively quenching fluorescence. nih.gov Nonadiabatic dynamics simulations are essential tools to understand these complex relaxation pathways and the role that conical intersections play. nih.govuni-koeln.de For N-methyl-1,8-naphthalimide, internal conversion via a conical intersection becomes a relevant deactivation pathway only at significant vibrational excitation levels. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) in Naphthalimide Conjugates

Excited State Intramolecular Proton Transfer (ESIPT) is a phototautomerization process that can occur in molecules containing both a proton donor (e.g., a hydroxyl group) and a proton acceptor (e.g., a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. researchgate.netmdpi.com Upon excitation, a proton is rapidly transferred from the donor to the acceptor, creating an excited tautomeric species that is structurally different from the ground-state form. rsc.org

This process leads to a four-level photochemical cycle (ground-state enol, excited-state enol, excited-state keto, ground-state keto), which results in a fluorescence emission with an unusually large Stokes shift. nih.gov The large separation between the absorption and emission maxima minimizes self-absorption and is advantageous for applications in sensing and imaging. nih.gov Naphthalimide derivatives conjugated with moieties capable of ESIPT, such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), have been synthesized. These conjugates exhibit red-shifted absorption and emission due to the ESIPT process. rsc.orgsigmaaldrich.com The efficiency of ESIPT can be highly sensitive to the surrounding environment, including solvent polarity. researchgate.net

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

The emission behavior of fluorophores in the aggregated or solid state is often markedly different from that in dilute solutions. For most traditional planar aromatic dyes, including many 1,8-naphthalimide derivatives, aggregation leads to a decrease or complete loss of fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ). nih.govnih.govmagtech.com.cn This quenching is typically caused by the formation of non-emissive excimers or aggregates due to strong π-π stacking interactions. researchgate.net

In contrast, a class of molecules exhibits the opposite behavior: they are weakly fluorescent in solution but become highly emissive upon aggregation. This phenomenon is termed Aggregation-Induced Emission (AIE). magtech.com.cn The development of AIE-active 1,8-naphthalimide derivatives has been a significant area of research, overcoming the limitations imposed by ACQ. nih.govacs.orgsemanticscholar.org

Mechanistic Understanding of AIE in 1,8-Naphthalimide Aggregates

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM), which includes intramolecular rotations (RIR) and vibrations. magtech.com.cn In dilute solutions, these motions provide non-radiative pathways for the decay of the excited state, leading to low fluorescence quantum yields. In the aggregated state, the physical constraints imposed by neighboring molecules restrict these motions, blocking the non-radiative decay channels and forcing the excited state to relax radiatively, thus "turning on" the fluorescence. magtech.com.cn

For 1,8-naphthalimide systems, AIE has been achieved by attaching bulky groups, such as tetraphenylethene (a classic AIEgen), to the naphthalimide core. researchgate.net The linkage between the AIEgen and the naphthalimide fluorophore is critical; a conjugated connection can suppress detrimental charge transfer processes and promote AIE, whereas a non-conjugated linkage might still lead to ACQ. researchgate.net In some 1,8-naphthalimide-based supramolecular hydrogels, the formation of self-assembled fibrillar morphologies leads to a remarkable enhancement in fluorescence intensity, with quantum yields reaching up to 30%. rsc.org The type of aggregate morphology (e.g., fibers vs. nanoparticles) can regulate the intensity and wavelength of the AIE. rsc.org The combination of PET and AIE principles is also being explored to design solid-state fluorescent sensors. researchgate.netmdpi.com

PhenomenonDescriptionPrimary Cause
ACQ Fluorescence is quenched upon aggregation.π-π stacking interactions leading to non-emissive excimers. researchgate.net
AIE Fluorescence is enhanced upon aggregation.Restriction of Intramolecular Motion (RIM), blocking non-radiative decay pathways. magtech.com.cn

Impact of Molecular Packing and Intermolecular Interactions on Luminescence

The luminescence properties of 1,8-naphthalimide derivatives are profoundly influenced by their solid-state arrangement, including molecular packing and various intermolecular interactions. These factors can dictate the quantum yield, emission wavelength, and even the nature of the emissive species (fluorescence vs. phosphorescence) by modulating the competition between radiative and non-radiative decay pathways of the excited state.

In the crystalline state, 1,8-naphthalimide derivatives often exhibit a red-shifted fluorescence and an increased emission quantum yield compared to their properties in solution. researchgate.net This phenomenon is largely attributed to the restriction of intramolecular vibrations and rotations in the rigid crystal lattice, which suppresses non-radiative decay channels. researchgate.net The specific arrangement of molecules in the crystal, such as the formation of J-type aggregates, can lead to unique photophysical behaviors like aggregation-induced emission (AIE). rsc.org In J-type aggregation, the molecules are arranged in a head-to-tail fashion, which can lead to enhanced emission intensity. rsc.org Conversely, face-to-face (π-π) stacking, a common packing motif in these planar molecules, often leads to aggregation-caused quenching (ACQ) of fluorescence. researchgate.netrsc.org

Intermolecular interactions such as hydrogen bonding and halogen bonding play a crucial role in directing the molecular packing and, consequently, the luminescence characteristics. rsc.orgdntb.gov.ua For instance, amide hydrogen bonding can guide the packing of naphthalimide units to favor J-type aggregation, thereby promoting emission in the solid state. rsc.org The introduction of halogen atoms, such as bromine, can facilitate the formation of co-crystals and modulate phosphorescence through halogen bonding and other weak non-covalent interactions. researchgate.netdntb.gov.ua

The interplay between the molecular structure and the resulting intermolecular forces is critical. For example, in a study of crystalline 1,8-naphthalimide derivatives with a bromine atom at the 4-position and a methylpyridine group at the imidic N-position, the solid-state luminescence was found to be dependent on the intermolecular interactions within the crystal lattice. researchgate.net The formation of co-crystals with 1,4-diiodotetrafluorobenzene further altered the photophysical properties, highlighting the sensitivity of the excited state to the local environment. researchgate.net

Detailed research findings on the impact of solvent polarity on the photophysical properties of various 1,8-naphthalimide derivatives are presented in the following tables. These tables illustrate how the surrounding medium, which influences intermolecular interactions, can significantly alter the absorption and emission characteristics of these compounds.

Table 1: Photophysical Properties of 1,8-Naphthalimide Derivative M1 in Various Solvents

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (Δν, cm⁻¹) Quantum Yield (ΦF)
Dichloromethane 426 525 4485 0.71
Chloroform 428 527 4419 0.72
Ethyl acetate 426 528 4624 0.69
Acetonitrile 428 535 4731 0.12
Ethanol 436 549 4833 0.03

Data sourced from a study on new 1,8-naphthalimide derivatives, illustrating the effect of solvent polarity on their photophysical properties. semanticscholar.org

Table 2: Photophysical Properties of 1,8-Naphthalimide Derivative M2 in Various Solvents

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (Δν, cm⁻¹) Quantum Yield (ΦF)
Dichloromethane 394 510 5310 0.81
Chloroform 396 512 5267 0.83
Ethyl acetate 394 514 5450 0.79
Acetonitrile 396 524 5723 0.14
Ethanol 406 542 5698 0.03

Data sourced from the same study, showing a similar trend of decreasing quantum yield with increasing solvent polarity for a different derivative. semanticscholar.org

Table 3: Photophysical Properties of 1,8-Naphthalimide Derivative M3 in Various Solvents

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (Δν, cm⁻¹) Quantum Yield (ΦF)
Dichloromethane 427 512 3881 0.81
Chloroform 429 513 3792 0.82
Ethyl acetate 427 514 3951 0.80
Acetonitrile 430 521 4099 0.78
Ethanol 444 536 3899 0.75

This derivative shows a relatively stable quantum yield across different solvents, indicating a different sensitivity of its excited state to the environment compared to M1 and M2. semanticscholar.org

These data underscore the significant role of the molecular environment in dictating the luminescence of 1,8-naphthalimides. In the solid state, the precise control of molecular packing and intermolecular interactions is a key strategy for tuning their emissive properties for applications in materials science and optoelectronics.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,8 Naphthalimides

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is instrumental in confirming the chemical identity and probing the electronic and vibrational characteristics of naphthalimide structures.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

For decahydro-1,8-naphthalimide , the ¹H NMR spectrum is expected to show complex signals exclusively in the aliphatic region (approximately 1.0-4.0 ppm), corresponding to the protons on the saturated cyclohexane rings. The specific chemical shifts and coupling patterns would be highly dependent on the stereochemistry of the ring junctions. The ¹³C NMR spectrum would similarly display signals for sp³-hybridized carbons at higher field and characteristic signals for the imide carbonyl carbons further downfield (typically >160 ppm).

In contrast, aromatic 1,8-naphthalimide (B145957) derivatives present highly characteristic NMR spectra. The protons on the naphthalene (B1677914) core typically appear as doublets and triplets in the aromatic region (7.0-9.0 ppm). beilstein-journals.orgnih.gov Substituents on the aromatic ring or at the imide nitrogen introduce predictable shifts and additional signals. For instance, the ¹H NMR spectrum for N,N′-(1,4-phenylene)-bis(1,8-naphthalimide) in deuterated trifluoroacetic acid shows doublets at 8.88 ppm and 8.52 ppm, and a triplet at 7.97 ppm for the naphthalimide protons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Aromatic 1,8-Naphthalimide Derivatives
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Source
N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imideCDCl₃8.88–7.28 (m, 5H, Ar-H), 4.16–4.12 (t, 2H), 3.85–3.88 (t, 4H), 3.61–3.64 (t, 4H), 0.96–0.99 (t, 3H)164.34, 163.91, 154.28, 131.18, 131.22, 130.85, 130.14, 127.24, 125.65, 122.92, 117.18, 117.05, 59.73, 55.33, 40.10, 30.20, 20.38, 13.85 nih.gov
3-OH-1,8-NIDMSO-d₆10.57 (s, 1H, OH), 8.20–8.31 (m, 2H, Ar-H), 8.03 (s, 1H, Ar-H), 7.74 (t, 1H, Ar-H), 7.19–7.39 (m, 5H, Ar-H), 5.23 (s, 2H)164.1, 163.8, 156.7, 137.9, 133.8, 133.2, 128.8, 128.2, 127.9, 127.8, 127.5, 123.7, 122.6, 122.5, 122.2, 116.4, 43.4 nih.gov
N,N′-(1,4-phenylene)-bis(1,8-naphthalimide)TFA-d8.88 (d, 4H), 8.52 (d, 4H), 7.97 (t, 4H), 7.72 (s, 4H)167.1, 136.6, 135.5, 133.5, 132.0, 130.0, 128.5, 127.2, 120.9 nih.gov
4-(Dimethylamino)-N-methyl-1,8-naphthalimideDMSO-d₆8.49 (d, 1H), 8.40 (d, 1H), 8.29 (d, 1H), 7.74 (dd, 1H), 7.20 (d, 1H), 3.07 (s, 6H)164.8, 164.2, 157.1, 131.9, 131.4, 130.3, 125.4, 125.2, 123.3, 114.5, 113.5, 44.9 bgsu.edu

While ¹⁹F NMR is a powerful tool for fluorine-containing compounds, no data for fluorine-substituted this compound or related derivatives were identified in the provided search context.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The applicability of this technique is highly dependent on the presence of chromophores, typically conjugated π-systems.

This compound , being a fully saturated aliphatic compound, lacks a conjugated system. Therefore, it is not expected to exhibit significant absorption in the near-UV or visible range (200–800 nm). Its only electronic transitions would be the n→π* transitions of the carbonyl groups, which occur at wavelengths below 220 nm and are generally weak.

In stark contrast, the aromatic system of 1,8-naphthalimide and its derivatives gives rise to strong UV-Vis absorption. libretexts.org The unsubstituted naphthalimide absorbs around 350 nm. bgsu.edu The introduction of substituents at the C-4 position dramatically influences the electronic properties and absorption spectra. researchgate.net Electron-donating groups, such as an amino group, cause a significant bathochromic (red) shift in the absorption maximum due to an intramolecular charge transfer (ICT) transition. beilstein-journals.orgekb.eg For example, 4-amino-1,8-naphthalimides are yellow and absorb light at longer wavelengths than their 4-chloro counterparts, which are colorless. nih.gov The solvent environment can also influence the absorption maxima. ekb.eg

Table 2: UV-Vis Absorption Data for Aromatic 1,8-Naphthalimide Derivatives
Compound/DerivativeSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Source
Unsubstituted 1,8-Naphthalimide (NI)Dichloromethane350Data not specified bgsu.edu
4-Chloro-1,8-naphthalimide (Cl-NI)Dichloromethane~355Data not specified bgsu.edu
4-Phenyl-1,8-naphthalimideMethanol, Ethanol, DMSO350Data not specified mdpi.com
4-Chloro-N-(4-carboxyphenyl)-1,8-naphthalimideEthanol34511,000 nih.gov
4-Piperidinyl-N-(4-carboxyphenyl)-1,8-naphthalimideToluene40212,000 nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This property is characteristic of molecules with fluorophores, which are typically rigid, conjugated aromatic systems.

As This compound lacks a fluorophore, it is a non-fluorescent compound.

The aromatic 1,8-naphthalimide core, however, is the basis for a vast class of fluorescent dyes. rsc.org These compounds are known for their high photostability and strong fluorescence quantum yields. beilstein-journals.org The emission properties are highly tunable based on the substitution at the C-4 position of the naphthalene ring. rsc.org Derivatives with alkoxy groups often exhibit blue fluorescence, while those with amino groups typically show yellow-green fluorescence. beilstein-journals.orgnih.govrsc.org This tunability is attributed to the degree of intramolecular charge transfer (ICT) in the excited state. The fluorescence of many 1,8-naphthalimide derivatives is also sensitive to the solvent polarity, a phenomenon known as solvatochromism. rsc.org For instance, 3-amino-1,8-naphthalimide displays blue fluorescence in hexane (λem = 429 nm) but shifts to orange-yellow in methanol (λem = 564 nm). rsc.org Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state. For one 4-amino substituted naphthalimide derivative in toluene, the fluorescence decay followed a mono-exponential law with a lifetime of 6.98 ns. nih.gov

Table 3: Fluorescence Emission Data for Aromatic 1,8-Naphthalimide Derivatives
Compound/DerivativeSolventExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Source
Unsubstituted 1,8-Naphthalimide (NI)Dichloromethane350400Data not specified bgsu.edu
4-Amino-N-propyl-1,8-naphthalimide (4APNI)Hexane4154600.81 rsc.org
4-Amino-N-propyl-1,8-naphthalimide (4APNI)Methanol4305380.05 rsc.org
4-Chloro-N-(4-carboxyphenyl)-1,8-naphthalimideEthanol3454010.03 nih.gov
4-Piperidinyl-N-(4-carboxyphenyl)-1,8-naphthalimideToluene4025000.65 nih.gov
4-Phenyl-1,8-naphthalimideMethanol3454150.52 mdpi.com

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edumt.com

For This compound , the IR spectrum would be dominated by bands corresponding to its aliphatic and imide components. Key expected absorptions include:

C-H stretching from the saturated rings, appearing just below 3000 cm⁻¹. udel.edu

C=O stretching from the cyclic imide group. Cyclic imides typically show two distinct carbonyl absorption bands due to asymmetric and symmetric stretching. These generally appear in the ranges of 1790–1735 cm⁻¹ and 1750–1680 cm⁻¹. spectroscopyonline.com

The IR spectra of aromatic 1,8-naphthalimide derivatives show these characteristic imide carbonyl bands as well. For example, N-n-butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imide shows a strong C=O absorption at 1658 cm⁻¹. nih.gov In addition, their spectra feature bands indicative of the aromatic system, such as C-H stretching above 3000 cm⁻¹ and C=C stretching bands around 1600 cm⁻¹. udel.edu

Table 4: Characteristic IR Absorption Bands for Naphthalimide Derivatives
CompoundFunctional GroupWavenumber (cm⁻¹)Source
Phthalimide (Cyclic Imide Model)N-H Stretch3200±50 spectroscopyonline.com
Phthalimide (Cyclic Imide Model)C=O Asymmetric Stretch1774 spectroscopyonline.com
Phthalimide (Cyclic Imide Model)C=O Symmetric Stretch1745 spectroscopyonline.com
N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imideO-H Stretch3432 nih.gov
N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imideC-H Stretch (aliphatic)2957, 2872 nih.gov
N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imideC=O Stretch1658 nih.gov
TENI DerivativeC=O Stretch1653.98 acs.org
TENI DerivativeC-N Stretch1237.12 acs.org
TENI DerivativeAr-H Bend776.92 acs.org

Structural Analysis through Diffraction Methods

Diffraction methods, particularly single-crystal X-ray diffraction, provide the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com

Single-crystal X-ray diffraction (SCXRD) allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions within a crystal lattice. strath.ac.uk

No crystal structure for This compound was found in the provided search results. However, based on its saturated bicyclic structure, one would expect the decahydronaphthalene ring system to adopt a non-planar chair-like conformation, with the planarity being confined to the local imide functional group.

The crystal structures of numerous aromatic 1,8-naphthalimide derivatives have been determined. These studies confirm the planarity of the fused aromatic ring system. The packing of molecules in the crystal lattice is often dictated by π-π stacking interactions and hydrogen bonding, which can significantly influence the solid-state fluorescence properties. researchgate.net For example, the crystal structure of N-isopropyl-1,8-naphthalimide was solved in the orthorhombic space group Cmce. researchgate.net The analysis of these structures provides critical information on how molecular arrangement affects the material's bulk properties. researchgate.net

Table 5: Crystallographic Data for an Aromatic 1,8-Naphthalimide Derivative
CompoundN-isopropyl-1,8-naphthalimide
Formula C₁₅H₁₃NO₂
Crystal System Orthorhombic
Space Group Cmce
Unit Cell Parameters a = 7.0048 Å
b = 18.0939 Å
c = 19.2281 Å
Volume (V) 2437.0 ų
Molecules per unit cell (Z) 8
Source researchgate.net

Powder X-ray Diffraction for Solid-State Polymorph Analysis

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique for the identification and characterization of polymorphic forms of solid-state compounds. creative-biostructure.com Polymorphs, which are different crystalline structures of the same compound, can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability, making their analysis crucial in pharmaceutical and materials science. creative-biostructure.comrigaku.com The PXRD technique works by directing a monochromatic X-ray beam at a crystalline powder sample and measuring the scattered intensity of the X-rays at various angles. creative-biostructure.com The resulting diffraction pattern is unique to a specific crystalline lattice, acting as a fingerprint for that particular polymorph. rigaku.com

PXRD is highly effective for both qualitative identification and quantitative analysis of polymorphic mixtures. creative-biostructure.comrigaku.com By comparing the diffraction pattern of a sample to known standards, the presence of different polymorphs can be confirmed. rigaku.com This method offers high resolution and sensitivity, allowing for the distinction between very similar crystal structures. creative-biostructure.com Although specific PXRD data for this compound is not detailed in the available research, this technique would be indispensable for characterizing its solid-state forms, ensuring the purity and consistency of the material. The integration of PXRD with thermal analysis methods like Differential Scanning Calorimetry (DSC) can provide a more comprehensive understanding of the polymorphic behavior of a compound. rigaku.com

Advanced Time-Resolved Spectroscopies

Advanced time-resolved spectroscopic techniques are powerful tools for investigating the excited-state dynamics of molecules. These methods allow researchers to observe transient species and understand the pathways of energy dissipation, such as internal conversion and intersystem crossing, on timescales ranging from femtoseconds to nanoseconds. For 1,8-naphthalimide derivatives, these techniques are crucial for elucidating the mechanisms of their photophysical properties, including fluorescence and intramolecular charge transfer (ICT).

Femtosecond Transient Absorption Spectroscopy for Ultrafast Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is an essential technique for studying the ultrafast dynamics of photoexcited molecules. This method allows for the observation of short-lived transient species and processes that occur on a femtosecond to picosecond timescale. In the study of 1,8-naphthalimide derivatives, fs-TA has been instrumental in understanding processes such as intramolecular charge transfer (ICT). researchgate.net

Upon photoexcitation, many 1,8-naphthalimide derivatives with electron-donating groups exhibit an ultrafast ICT process. researchgate.net For instance, in studies of 1,8-naphthalimide-phenothiazine dyads, fs-TA reveals the formation of a charge-separated state within hundreds of femtoseconds. researchgate.net The transient absorption spectra show characteristic peaks that evolve over time, indicating the formation and subsequent decay of different excited states. For example, the initial formation of a charge-separated state can occur within approximately 178 fs, followed by vibrational relaxation of this state within about 9.67 ps. researchgate.net Subsequent processes, such as intersystem crossing to a triplet state, can occur on a nanosecond timescale. researchgate.net The lifetimes of the electronically excited singlet states of some 1,8-naphthalimide derivatives have been determined to be in the range of 0.5 to 10 picoseconds using this technique. figshare.com

Table 1: Ultrafast Dynamics of Selected 1,8-Naphthalimide Derivatives Studied by fs-TA

Compound Process Timescale Reference
1,8-Naphthalimide-Phenothiazine Dyad Charge Separation Formation ~178 fs researchgate.net
1,8-Naphthalimide-Phenothiazine Dyad Vibrational Relaxation of CS State ~9.67 ps researchgate.net
1,8-Naphthalimide-Phenothiazine Dyad Intersystem Crossing to Triplet State ~4.53 ns researchgate.net
Dialkyl-substituted Naphthalene Diimide Singlet State Lifetime 10 ± 2 ps figshare.com

Picosecond Time- and Frequency-Resolved Multiphoton Ionization Spectroscopy

Picosecond time- and frequency-resolved multiphoton ionization spectroscopy is another powerful technique for investigating the excited-state structure and dynamics of molecules in the gas phase. This method has been applied to study 1,8-naphthalimide (NI) and N-methyl-1,8-naphthalimide (Me-NI). nih.gov

In these studies, the origin of the S1 ← S0 (ππ*) transition was identified at 30,082 cm⁻¹ for NI and 29,920 cm⁻¹ for Me-NI. nih.gov The time-resolved measurements for both molecules revealed a biexponential decay. A fast time constant in the range of 10-20 ps was observed, along with a slower component in the nanosecond range. nih.gov This biexponential decay suggests the presence of multiple deactivation pathways. For Me-NI, the primary deactivation process is intersystem crossing from the first excited singlet state (S1) to the fourth triplet state (T4), which is facilitated by a large spin-orbit coupling between these states. nih.gov Internal conversion becomes a significant deactivation pathway only at higher vibrational excitation levels. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for Compound Identity

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are fundamental techniques for the confirmation of the identity and purity of newly synthesized chemical compounds. acs.orgnih.gov HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental formula. acs.org Elemental analysis, on the other hand, directly measures the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. nih.gov

For various 1,8-naphthalimide derivatives, these techniques are routinely used to verify their chemical structures after synthesis. acs.orgmdpi.com For example, in the characterization of a new 1,8-naphthalimide derivative, the calculated m/z value for the protonated molecule is compared with the experimentally found value from ESI-MS. acs.org A close match between the calculated and found values confirms the molecular formula. acs.org Similarly, the calculated elemental percentages are compared with the found values from elemental analysis to further validate the compound's identity. acs.orgnih.gov

Table 2: HRMS and Elemental Analysis Data for Representative 1,8-Naphthalimide Derivatives

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Calculated Elemental Analysis (%) Found Elemental Analysis (%) Reference
CH₃O-TENI C₁₈H₂₁IN₂O₃ 313.1547 313.1541 C: 49.10, H: 4.81, N: 6.36 C: 49.26, H: 4.86, N: 6.08 acs.orgnih.gov
TENI C₁₇H₁₉IN₂O₂ 283.1441 283.1436 C: 49.77, H: 4.67, N: 6.83 C: 49.50, H: 4.69, N: 6.92 acs.orgnih.gov
NO₂-TENI C₁₇H₁₈IN₃O₄ 328.1292 328.1286 C: 44.85, H: 3.99, N: 9.23 C: 44.62, H: 3.92, N: 9.06 nih.gov

Theoretical and Computational Chemistry Approaches to 1,8 Naphthalimides

Quantum Chemical Calculations for Electronic Structure and Photophysics

Quantum chemical calculations are fundamental to predicting the behavior of 1,8-naphthalimides at a molecular level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and the nature of electronic transitions that govern light absorption and emission.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of 1,8-naphthalimide (B145957) derivatives with a favorable balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations are routinely used to optimize the molecular geometry, providing precise information on bond lengths and angles. researchgate.netpku.edu.cn For instance, studies have successfully optimized the geometries of various naphthalimide derivatives in their ground, reduced, and oxidized states using the B3LYP hybrid functional combined with the 6-31G(d,p) basis set. researchgate.netscholaris.ca

Beyond structural optimization, DFT is employed to elucidate key electronic properties. Calculations of atomic charges and spin densities reveal how electron density is distributed across the molecule and how it localizes upon reduction or oxidation. researchgate.net This is crucial for understanding the roles of different substituents. For example, in most derivatives, the ring carbons are the most significant in terms of charge and spin densities. researchgate.netscholaris.ca Furthermore, DFT enables the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—whose energy gap is a critical indicator of the molecule's electronic and optical properties. researchgate.net These calculations help predict properties like adiabatic and vertical electron affinities and ionization potentials, which are essential for applications in electronics and photoredox chemistry. researchgate.netscholaris.ca

Table 1: Selected DFT Applications for 1,8-Naphthalimide Derivatives

Property Calculated DFT Functional/Basis Set Key Findings
Ground State Geometry B3LYP/6-31G(d,p) Optimized molecular structures in ground, reduced, and oxidized states. researchgate.netscholaris.ca
Atomic Charges & Spin Densities B3LYP/6-31G(d,p) Revealed localization of charge on ring carbons or specific substituent groups. researchgate.netscholaris.ca
Electron Affinity & Ionization Potential B3LYP/6-31G(d,p) Determined the potential for electron transfer with other molecules, such as DNA nucleobases. researchgate.netscholaris.ca

To investigate the behavior of molecules after they absorb light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational tool. rsc.org This method allows for the calculation of electronic excited-state properties, making it invaluable for understanding the photophysics of 1,8-naphthalimides. researchgate.netresearchgate.net TD-DFT is used to simulate UV-Vis absorption and fluorescence (emission) spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for emission). pku.edu.cnresearchgate.net

The accuracy of these predictions is often enhanced by incorporating solvent effects, typically through the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net The PCM-TD-DFT protocol has been shown to be essential for a valid description of excited-state properties, yielding absorption and emission wavelengths that are in good agreement with experimental measurements. researchgate.net For example, a TD-PBE0/6-311++G(2d,2p) approach accurately computed the fluorescence wavelength of 1,8-naphthalimide in ethanol to be 388 nm, very close to the experimental value of 384 nm. researchgate.net Such calculations confirm that the absorption bands of many derivatives correspond to π-π* electronic transitions within the naphthalimide core. pku.edu.cnresearchgate.net

Molecular Dynamics Simulations for Dynamic Processes

While quantum chemical calculations often focus on static properties, molecular dynamics (MD) simulations provide insight into the movement and interactions of molecules over time. This is particularly important for understanding processes that occur in solution or in the solid state.

The photophysical properties of many 1,8-naphthalimide derivatives are dominated by charge transfer (CT) processes. Upon photoexcitation, an electron can move from an electron-donating part of the molecule to the electron-accepting naphthalimide core. This creates a charge-transfer excited state, which is fundamental to their function in applications like organic light-emitting diodes (OLEDs) and sensors. chemrxiv.orgsynthical.com

Computational studies have been crucial in elucidating the complex dynamics of these CT states. For some derivatives, the lowest energy excited singlet state (S1) is found to have CT character, while a higher-lying locally excited (LE) state (S2) is also present. chemrxiv.orgsynthical.comchemrxiv.org Ultrafast spectroscopy combined with theoretical analysis has revealed coherent oscillations, indicating a vibronic coupling between these S2 (LE) and S1 (CT) states. chemrxiv.orgchemrxiv.org This coupling mediates the population of the emissive CT state after initial excitation into the strongly absorbing LE state. chemrxiv.orgsynthical.com The dynamics of these processes, including nanosecond prompt fluorescence and microsecond delayed fluorescence via thermally activated delayed fluorescence (TADF), are actively investigated through a combination of experimental and computational approaches. chemrxiv.orgchemrxiv.org

The behavior of 1,8-naphthalimide derivatives can be significantly influenced by how they interact with each other. Computational methods are used to study the non-covalent forces, such as hydrogen bonding and π-π stacking, that drive the self-assembly of molecules into larger, ordered structures.

For example, a 1,8-naphthalimide derivative appended with a 2,4-diaminotriazine unit has been shown computationally and experimentally to form stable self-associated dimers in solution through hydrogen bonding. mdpi.com The formation of these dimers has a direct impact on the molecule's photophysics. In the self-assembled state, a photo-induced electron transfer (PET) process is blocked, leading to enhanced fluorescence emission. mdpi.com When the hydrogen bonds are disrupted (e.g., by a change in pH), the PET process is reactivated, and the fluorescence is quenched. mdpi.com Such studies demonstrate the power of computational chemistry to explain how intermolecular interactions can be used to control the function of molecular probes and sensors. mdpi.com

Prediction of Electronic Structure and Charge Distribution in Excited States

A key strength of computational chemistry is its ability to predict the electronic structure and charge distribution not just in the ground state but also in transient excited states. Upon absorption of a photon, the electron density within a 1,8-naphthalimide molecule redistributes significantly. nih.gov

Calculations show that for many derivatives, particularly those with electron-donating substituents at the 4-position, the excited state has a highly polar, intramolecular charge transfer (ICT) character. ekb.eg The electron density shifts from the donor substituent towards the electron-withdrawing imide carbonyl groups. mdpi.com This charge redistribution is responsible for many of the interesting properties of these molecules, such as their sensitivity to solvent polarity (solvatochromism). rsc.org Computational modeling of frontier molecular orbitals (HOMO and LUMO) clearly visualizes this charge redistribution, confirming the shift of electron density from one part of the molecule to another upon excitation. nih.gov Nonadiabatic dynamics simulations can further support the analysis of radiationless deactivation processes, such as intersystem crossing from a singlet excited state to a triplet state, which is a major pathway for luminescence quenching. researchgate.net

Table 2: Summary of Compounds Mentioned

Compound Name
Decahydro-1,8-naphthalimide
1,8-Naphthalimide

Modeling of Excited State Relaxation Mechanisms and Pathways

Key Non-Radiative Deactivation Pathways

Theoretical studies, supported by experimental observations, have identified intersystem crossing as the dominant non-radiative decay mechanism for many 1,8-naphthalimide systems. rsc.org Nonadiabatic dynamics simulations and quantum chemical calculations have been instrumental in mapping out the specific pathways and timescales of these relaxation processes.

For molecules like 1,8-naphthalimide (NI) and N-methyl-1,8-naphthalimide (Me-NI) in the gas phase, time-resolved experiments reveal a bi-exponential decay of the excited state. researchgate.netnih.govacs.org Computational simulations have attributed the fast decay component, occurring on a timescale of 10–20 picoseconds, to an efficient intersystem crossing process. researchgate.netnih.govacs.org This ISC pathway is the main deactivation channel and proceeds from the lowest excited singlet state (S₁), which has a ππ* character, to the fourth triplet state (T₄), which possesses an nπ* character. researchgate.netnih.govacs.org The efficiency of this S₁(ππ) → T₄(nπ) transition is driven by a large spin-orbit coupling between these two states, a condition favored when the transition involves a change in orbital type, as described by El-Sayed's rule. researchgate.net

In contrast, internal conversion to the ground state (S₀) is generally considered a less significant deactivation pathway for these molecules. rsc.org Modeling suggests that IC only becomes a relevant deactivation route when there is significant vibrational excitation, which can facilitate access to a conical intersection between the S₁ and S₀ potential energy surfaces. researchgate.netnih.govacs.org

The table below summarizes the key excited state transitions and decay dynamics for parent 1,8-naphthalimide (NI) and its N-methyl derivative (Me-NI) as determined by a combination of experimental and computational methods. researchgate.netnih.govacs.org

CompoundS₁ ← S₀ (ππ) Transition Origin (cm⁻¹)Primary Deactivation PathwayMechanismFast Decay Time Constant (ps)Secondary Deactivation Pathway
1,8-Naphthalimide (NI)30,082Intersystem Crossing (ISC)S₁(ππ) → T₄(nπ)10 - 20Internal Conversion (IC)
N-Methyl-1,8-naphthalimide (Me-NI)29,920Intersystem Crossing (ISC)S₁(ππ) → T₄(nπ*)10 - 20Internal Conversion (IC)

Influence of Substituents and Molecular Structure

Computational models have also been crucial in explaining how structural modifications affect the photophysical properties of 1,8-naphthalimide derivatives. For instance, the introduction of electron-withdrawing substituents into the N-alkyl side chain has been shown to significantly enhance fluorescence intensity. oup.com Theoretical analysis reveals that this enhancement is due to a decrease in the efficiency of intersystem crossing. The electron-withdrawing groups, through an inductive effect (σ-bond), increase the energy of the ³(nπ) triplet state, thereby reducing the rate of the competing S₁(ππ) → T₃(nπ*) intersystem crossing (k_isc) and favoring the radiative fluorescence pathway (k_f). oup.com A nearly linear relationship has been observed between the logarithm of the ISC rate constant (k_isc) and the Hammett constant (σ_I) for the inductive effect of the substituent. oup.com

The following table illustrates the qualitative relationship between substituent effects and the rates of photophysical processes.

Substituent PropertyEffect on ³(nπ*) Energy LevelEffect on Intersystem Crossing Rate (k_isc)Resulting Effect on Fluorescence Intensity
Electron-WithdrawingIncreases EnergyDecreasesIncreases
Electron-DonatingDecreases EnergyIncreasesDecreases

Furthermore, in more complex donor-acceptor systems incorporating a 1,8-naphthalimide unit, computational studies have identified other specialized relaxation mechanisms. For example, in certain anthracene-naphthalimide dyads, an efficient spin-orbit charge transfer intersystem crossing (SOCT-ISC) mechanism has been identified, taking place on a sub-picosecond timescale (376 fs). researchgate.net In other derivatives, ultrafast spectroscopy combined with theoretical modeling has pointed to vibronic coupling between a locally excited (LE) S₂ state and a charge transfer (CT) S₁ state as a critical mediator of the excited-state dynamics. chemrxiv.org This coupling facilitates the population of the emissive S₁ state, which might otherwise be optically "quasi-dark." chemrxiv.org

These theoretical approaches are essential for the rational design of new 1,8-naphthalimide-based materials, allowing for the prediction and fine-tuning of their photophysical properties by controlling the delicate balance between radiative and non-radiative excited-state relaxation pathways.

Supramolecular Chemistry and Self Assembly of 1,8 Naphthalimide Systems

Design Principles for 1,8-Naphthalimide (B145957) Supramolecular Assemblies

The design of self-assembling 1,8-naphthalimide systems hinges on the strategic functionalization of the naphthalimide core to introduce specific non-covalent interactions that guide the assembly process. A primary strategy involves incorporating motifs capable of hydrogen bonding, such as amides, peptides, or amino acids. rsc.orgrsc.org These groups can direct the arrangement of the naphthalimide units into well-defined structures. For instance, amide hydrogen bonding has been shown to guide the packing of unsubstituted naphthalimide groups into a J-type fashion. rsc.org

Another key principle is the modulation of intermolecular forces like π-π stacking, which is inherent to the planar aromatic core of the naphthalimide. rsc.org The strength and geometry of these interactions can be controlled by introducing substituents on the aromatic ring. Unsubstituted, planar naphthalimide compounds tend to undergo strong face-to-face π-π stacking, which often leads to fluorescence quenching. rsc.orgrsc.org To counteract this, V-shaped or ring-substituted derivatives are designed to control the stacking arrangement and promote emission in the aggregated state, a phenomenon known as Aggregation-Induced Emission (AIE). rsc.org

Furthermore, the incorporation of responsive units allows for the creation of "smart" materials. Ligands that can coordinate with metal ions or respond to pH changes can be attached to the naphthalimide scaffold, enabling the assembly and disassembly processes to be controlled by external stimuli. rsc.org The modular nature of the 1,8-naphthalimide structure allows for easy chemical modification to incorporate desired functionalities for tailor-made self-assembly and fluorescence properties. rsc.org

Formation of J-Type and H-Type Aggregates and Their Spectroscopic Signatures

The aggregation of 1,8-naphthalimide derivatives often leads to the formation of two distinct types of molecular arrangements, known as J-aggregates and H-aggregates, which are characterized by their unique spectroscopic signatures. researchgate.net These arrangements arise from different excitonic couplings between the transition dipole moments of the constituent molecules. pradeepresearch.org

H-Type Aggregates: These are typically formed when the naphthalimide molecules stack in a face-to-face arrangement. rsc.org This parallel orientation of the transition dipoles results in a hypsochromic (blue) shift in the absorption spectrum compared to the monomeric form. researchgate.netpradeepresearch.org This type of aggregation often leads to fluorescence quenching, a phenomenon referred to as Aggregation-Caused Quenching (ACQ). rsc.org

J-Type Aggregates: In contrast, J-aggregates are characterized by a head-to-tail arrangement of the molecules. rsc.org This alignment results in a bathochromic (red) shift in the absorption spectrum. researchgate.netpradeepresearch.org J-type aggregation can lead to a significant enhancement of fluorescence, contributing to the Aggregation-Induced Emission (AIE) effect. rsc.orgresearchgate.net For example, a 1,8-naphthalimide-dipeptide conjugate was reported to exhibit J-type aggregation in both solid and solution states, guided by amide hydrogen bonding interactions. rsc.orgresearchgate.net

The specific type of aggregate formed can be influenced by factors such as solvent polarity. It has been demonstrated that a core-substituted naphthalimide-dipeptide could be directed to form either J- or H-type aggregates by changing the solvent system. Diluting a stock solution with a more polar solvent induced J-type aggregation (red-shift), while dilution with a less polar solvent resulted in H-type aggregation (blue-shift). researchgate.net

Aggregate TypeMolecular ArrangementAbsorption Spectrum ShiftEmission Property
H-Type Face-to-face (Parallel)Blue-shift (Hypsochromic)Often Quenched (ACQ)
J-Type Head-to-tailRed-shift (Bathochromic)Often Enhanced (AIE)

Self-Assembly Processes in Solution and Solid-State Environments

The self-assembly of 1,8-naphthalimide derivatives has been extensively studied in both solution and solid-state environments, revealing complex dependencies on environmental conditions.

In solution, self-assembly is often triggered using the "anti-solvent" effect. rsc.orgresearchgate.net In this method, a compound is dissolved in a good solvent (e.g., DMSO), and then a poor solvent (e.g., water) is added. rsc.org This change in solvent polarity induces the molecules to aggregate and self-assemble into higher-order structures like nanoparticles or nanofibers. rsc.orgresearchgate.net The resulting morphology of the aggregates, whether fibrillar or nanoparticle-based, can significantly influence the photophysical properties, such as the intensity and wavelength of the Aggregation-Induced Emission (AIE). rsc.org Spectroscopic techniques like UV-vis and fluorescence spectroscopy are crucial for confirming and characterizing the aggregation state in solution. rsc.org

In the solid state, the molecular packing is governed by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.org X-ray crystallography provides precise information on these interactions, revealing, for example, how amide hydrogen bonding can mediate a J-type arrangement of naphthalimide units. rsc.orgresearchgate.net In the absence of single crystals, techniques like Scanning Electron Microscopy (SEM) can be used to investigate the morphology of solid-state aggregates, such as xerogels. rsc.org The solid-state fluorescence properties of these materials can be highly desirable, with some 1,8-naphthalimide derivatives showing intense emission in their crystalline or aggregated solid forms. rsc.org

Gelation and Stimuli-Responsive Supramolecular Materials based on Naphthalimides

1,8-naphthalimide derivatives have emerged as effective low-molecular-weight gelators (LMWGs), capable of forming supramolecular gels in various solvents. rsc.orgrsc.org The process of gelation involves the self-assembly of the gelator molecules into a three-dimensional fibrillar network that entraps the solvent molecules. rsc.orgresearchgate.net This self-assembly is typically driven by strong aromatic-aromatic interactions among the naphthalimide units, often assisted by hydrogen bonding. rsc.org

The gelation behavior can be initiated by techniques such as heating-cooling cycles or sonication. rsc.org The choice of solvent is critical; for instance, a naphthalimide-dipeptide conjugate was found to form gels in aromatic solvents and long-chain aliphatic alcohols. rsc.org In mixed-solvent systems, gelation can be triggered by the anti-solvent effect, as demonstrated with a DMSO-water system where increasing the water content induced gel formation. researchgate.net

A key feature of these naphthalimide-based materials is their stimuli-responsive nature. The non-covalent interactions holding the gel network together can be disrupted by external stimuli, leading to a sol-gel transition. researchgate.net These stimuli can include:

pH: Gels can be designed to be responsive to changes in pH. rsc.org For example, protonation or deprotonation of functional groups can alter the molecular interactions, leading to the collapse or formation of the gel network.

Temperature: Many supramolecular gels are thermoreversible, meaning they can transition from a gel to a solution upon heating and reform upon cooling. rsc.org

Chemicals: The introduction of specific ions or molecules can trigger a response. Metallogels based on naphthalimide ligands can be formed in the presence of certain metal ions like Mn²⁺ or Co²⁺. rsc.org Furthermore, some materials exhibit mechanofluorochromism, where their fluorescence changes in response to mechanical force like grinding. nih.gov

These stimuli-responsive properties make naphthalimide-based gels promising for applications in areas such as sensing, drug delivery, and self-healing materials. researchgate.netacs.org

StimulusDescriptionPotential Application
pH Gel-sol transition occurs with changes in acidity or basicity.pH sensing, controlled release
Temperature Gels are stable within a specific temperature range and can be melted and reformed.Thermo-responsive materials
Metal Ions Gelation is triggered by coordination with specific metal ions.Ion sensing, catalysis
Mechanical Force Fluorescence properties change upon grinding or pressure.Mechano-sensors

Host-Guest Chemistry Involving 1,8-Naphthalimide-Based Hosts

The 1,8-naphthalimide unit can be incorporated into larger molecular architectures to create host molecules for applications in supramolecular host-guest chemistry. researchgate.net In these systems, the naphthalimide moiety can act as a signaling unit, a binding site, or a structural component of the host. The unique cavity of macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils allows them to encapsulate guest molecules, and functionalizing these hosts with naphthalimide provides a fluorescent reporter for the binding event. thno.org

For instance, a supramolecular amphiphile was created through the host-guest complexation of an adamantane-modified naphthalimide derivative (the guest) and a β-cyclodextrin-modified dendrimer (the host). thno.orgnih.gov This complex then self-assembled into vesicles that could be used for drug delivery. The naphthalimide's fluorescence allows for imaging and tracking of the delivery system. nih.gov

1,8-naphthalimide-based hosts have also been designed as chemosensors for detecting various analytes, including metal ions and protons (pH). researchgate.net The binding of a guest ion to a receptor site linked to the naphthalimide fluorophore can modulate the electronic properties of the system, leading to a detectable change in fluorescence intensity or wavelength. researchgate.net This principle allows for the design of highly selective and sensitive fluorescent probes for environmental and biological monitoring. rsc.orgresearchgate.net

Advanced Materials Science: Mechanistic Investigations and Design Principles for 1,8 Naphthalimide Based Systems

Organic Photonics and Electronics: Fundamental Design Considerations

The 1,8-naphthalimide (B145957) (NI) core is a highly versatile and electron-deficient scaffold, making it a subject of extensive research in organic electronics. nih.govrsc.org Its rigid planar structure, high thermal stability, and tunable photophysical properties allow for its use in a variety of optoelectronic applications, including as emitters and charge transport materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org The electronic characteristics of NI derivatives can be precisely controlled by chemical modification at the C-4 position of the aromatic core and at the imide nitrogen atom. rsc.orgnih.gov This allows for the rational design of materials with tailored energy levels (HOMO/LUMO), emission colors, and charge transport capabilities. rsc.org

Emitters in Organic Light-Emitting Diodes (OLEDs): Thermally Activated Delayed Fluorescence (TADF) Mechanisms and AIE Enhancement

Derivatives of 1,8-naphthalimide have emerged as a promising class of emitters for third-generation OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). rsc.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies to approach 100% without the need for heavy metals. rsc.org The key design principle for NI-based TADF emitters involves creating a donor-acceptor (D-A) architecture, where the electron-deficient 1,8-naphthalimide serves as the acceptor and is linked to a sterically hindered electron-donating group. rsc.org This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor results in a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.orgrsc.org This small energy gap facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state via thermal energy, converting non-emissive triplets into emissive singlets and thus enhancing device efficiency. rsc.org

A significant challenge for many organic luminophores is Aggregation-Caused Quenching (ACQ), where fluorescence efficiency dramatically decreases in the solid state. nih.govacs.org To overcome this, NI derivatives have been designed to exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govacs.org This phenomenon arises in molecules that are weakly emissive in solution but become highly luminescent upon aggregation. nih.gov The mechanism often involves the restriction of intramolecular motion (such as rotations) in the aggregated or solid state, which blocks non-radiative decay pathways and opens up radiative channels, thereby boosting fluorescence quantum yield. chemrxiv.org By incorporating AIE-active moieties like tetraphenylethene or designing NI systems with twisted intramolecular charge transfer (TICT) characteristics, researchers have developed highly emissive solid-state materials suitable for OLEDs. rsc.orgnih.gov These AIE-active TADF emitters have led to the development of efficient deep-red and near-infrared (DR-NIR) OLEDs, which are typically difficult to achieve due to the energy-gap law. researchgate.net

Performance of Selected 1,8-Naphthalimide-Based TADF Emitters in OLEDs
Emitter CompoundDonor MoietyEmission Peak (nm)Max. External Quantum Efficiency (EQE)ΔEST (eV)
NI-TPATriphenylamine (B166846) (TPA)59311.3%N/A
NI-PzPhenothiazine (B1677639)6657.6%N/A
PXZ-NAIPhenoxazine (B87303)62413.0%N/A
PTZ-NAIPhenothiazine63211.4%N/A
NAI-DMACAcridine60829.2%N/A

Charge Transport Materials: Electron and Hole Mobility Studies

The inherent electron-deficient nature of the 1,8-naphthalimide core, attributed to its two electron-withdrawing carbonyl groups, makes it an excellent candidate for n-type (electron-transporting) and hole-blocking materials in OLEDs. rsc.orgnih.gov Its high electron affinity and low-lying LUMO level facilitate stable and efficient electron injection and transport. kaust.edu.sa When used as a host material or in a dedicated electron transport layer (ETL), NI derivatives can improve charge balance within the emissive layer of an OLED, leading to higher device efficiency and stability. nih.gov

While fundamentally electron-transporting, the charge transport characteristics of 1,8-naphthalimide derivatives can be tuned to exhibit bipolar behavior, meaning they can transport both electrons and holes. rsc.org This is achieved by functionalizing the NI core with strong electron-donating groups, which raises the HOMO level and facilitates hole transport. rsc.org Such bipolar materials are highly desirable as they can broaden the charge recombination zone within the emissive layer, which helps to reduce efficiency roll-off at high brightness. rsc.org Time-of-flight (ToF) measurements have been used to quantify the charge carrier mobilities in thin films of these materials. For instance, bipolar NI derivatives incorporating donor moieties like phenoxazine and phenothiazine have demonstrated excellent electron mobilities exceeding 10-3 cm2 V-1 s-1, which is significantly higher than their hole mobilities. rsc.orgkaust.edu.sa This dominant electron transport, combined with competent hole transport, makes them highly effective as emitters in TADF-OLEDs. rsc.org

Charge Mobility Data for Bipolar 1,8-Naphthalimide Derivatives
CompoundDonor MoietyElectron Mobility (μe) at 4.6x105 V/cmHole Mobility (μh) at 4.6x105 V/cm
Compound 1Phenoxazine~4.5 x 10-3 cm2 V-1 s-1~7.0 x 10-4 cm2 V-1 s-1
Compound 2Di-tert-butylphenothiazine~2.1 x 10-3 cm2 V-1 s-1~7.5 x 10-5 cm2 V-1 s-1
Compound 3Di-tert-butyldihydroacridine~3.8 x 10-3 cm2 V-1 s-1~2.0 x 10-4 cm2 V-1 s-1

Polymer Science: Incorporation and Functionalization

The integration of 1,8-naphthalimide fluorophores into polymer structures combines the desirable photophysical properties of the dye with the processability and mechanical stability of a macromolecular matrix. This approach creates advanced functional materials for applications ranging from fluorescent sensors to emissive polymers in optoelectronic devices.

Covalent Integration of 1,8-Naphthalimides into Polymer Matrices

Covalently bonding 1,8-naphthalimide units into a polymer backbone or as pendant groups is a common strategy to prevent phase separation and dye leaching, which can occur in simple polymer-dye blends. researchgate.net The primary method for achieving this involves the synthesis of a polymerizable 1,8-naphthalimide monomer. researchgate.net This is typically done by introducing a reactive group, such as a vinyl, allyl, or acrylate (B77674) moiety, onto the naphthalimide structure, often at the imide nitrogen position. researchgate.netresearchgate.net

For example, 1,8-naphthalimide derivatives containing acrylic or methacrylic groups can be readily synthesized and subsequently copolymerized with common vinyl monomers like methyl methacrylate (B99206) (MMA) or acrylonitrile (B1666552) using standard radical polymerization techniques. researchgate.netresearchgate.netuctm.edu Researchers have successfully synthesized such monomers from precursors like 4-bromo- or 4-nitro-1,8-naphthalic anhydride (B1165640). researchgate.net The resulting copolymers chemically incorporate the naphthalimide fluorophore, leading to materials with stable and intense fluorescence. researchgate.net Studies have shown that a high percentage of the dye monomer (over 60-90%) becomes covalently bound within the polymer chain, ensuring resistance to solvents and wet treatments. researchgate.netresearchgate.net This covalent integration allows for the creation of robust, brightly colored, and fluorescent polymeric materials. uctm.edu

Structure-Property Relationships in Fluorescent Polymer Materials

The photophysical properties of polymers containing 1,8-naphthalimide are directly influenced by the specific chemical structure of the incorporated dye unit. researchgate.net The emission color, fluorescence quantum yield, and photostability of the final polymer can be finely tuned by modifying the substituents on the naphthalimide core. acs.org

Substituents at the C-4 position of the naphthalimide ring play a crucial role. Electron-donating groups, such as amino or alkoxy groups, typically induce an intramolecular charge transfer (ICT) character, resulting in a red-shift of the absorption and emission spectra, often leading to yellow-green fluorescence. nih.gov In contrast, linking the naphthalimide to a donor moiety to create a D-A structure can result in materials that exhibit deep-red TADF, even after polymerization. acs.org

Influence of Structural Modification on Polymer Fluorescence
Naphthalimide Structural FeatureEffect on Polymer PropertiesResulting Application
Amino or alkoxy group at C-4Induces ICT, leading to yellow-green fluorescence.Fluorescent dyes for polymer materials.
Linked to a donor (e.g., DMAC) to form a D-A structureEnables deep-red Thermally Activated Delayed Fluorescence (TADF).Emissive polymers for OLEDs and temperature sensors.
Incorporation of a stabilizer fragment (e.g., HALS)Improves photostability of both the dye and the polymer matrix.Photostable colored and fluorescent polymers.
Copolymerization with a thermoresponsive monomer (e.g., NIPAM)Creates temperature-sensitive dual emission (TADF and fluorescence).Ratiometric temperature sensing materials.

Molecular Recognition and Sensing Principles (Non-Biological Contexts)

The 1,8-naphthalimide scaffold is a powerful platform for the design of fluorescent chemosensors for detecting various analytes, including metal ions and anions, in non-biological contexts. rsc.orgnih.gov The sensing mechanism is typically based on modulating the strong fluorescence of the naphthalimide core upon interaction with a target analyte. rsc.org This is achieved by coupling the fluorophore to a specific recognition unit (receptor) that selectively binds the analyte. The binding event triggers a change in the photophysical properties of the naphthalimide, leading to a detectable signal such as fluorescence quenching ("turn-off"), enhancement ("turn-on"), or a spectral shift. researchgate.net

Two primary mechanisms govern the signaling of naphthalimide-based sensors: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov In PET sensors, the receptor has a lone pair of electrons that can quench the naphthalimide's fluorescence by transferring an electron to the excited fluorophore. Upon binding a cation, the receptor's electron-donating ability is suppressed, the PET process is blocked, and fluorescence is restored. researchgate.net In ICT sensors, the analyte binding alters the electron-donating or -withdrawing strength of a substituent on the naphthalimide ring, modifying the ICT character and causing a shift in the emission wavelength. rsc.org

Naphthalimide derivatives have been designed to selectively detect a wide range of metal cations, including environmentally and industrially relevant ions like Cu2+, Hg2+, Zn2+, and Pb2+. rsc.orgrsc.orgnih.gov Similarly, by incorporating hydrogen-bond donors (like urea (B33335) or thiourea) or charged receptors, sensors for anions such as fluoride (B91410) (F-), cyanide (CN-), and carboxylates have been developed. nih.govnih.govrsc.org The design of a novel 1,8-naphthalimide derivative with a specific open cavity has been shown to trap various anion species, with the resulting fluorescence behavior depending on the anion's electrophilic properties. rsc.org This demonstrates the high degree of tunability and specificity that can be achieved with these chemosensors. rsc.org

Examples of 1,8-Naphthalimide-Based Chemosensors for Ions
Target AnalyteRecognition MoietySensing MechanismObserved Response
Zn2+Schiff basePET InhibitionFluorescence "turn-on" (13-fold enhancement).
Hg2+Hydrazone with quinolineChelation-Enhanced Fluorescence (CHEF)Fluorescence enhancement.
Cu2+Amino groupPET / ICTFluorescence quenching.
Pb2+N′,N′-bis(benzoyl)ethylaminoChelationFluorescence quenching.
Ag+ / S2-Vinyl groupComplexation / DisplacementSequential quenching by Ag+, then recovery by S2-.
F-, CN-Hydrazone with quinolineDeprotonation / Hydrogen BondingColorimetric change.
CarboxylatesTrimethylammoniumPhoto-induced Electron TransferFormation of a stable radical anion, causing a colorimetric change.

Underlying Mechanisms of Fluorescence Sensing (e.g., PET, ICT)

The remarkable sensitivity of 1,8-naphthalimide derivatives as fluorescent sensors stems from their inherent electronic structure, which can be readily modulated by molecular design. The fluorescence output of these systems is typically controlled by two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.comnih.gov

Photoinduced Electron Transfer (PET): The PET mechanism is a cornerstone in the design of "off-on" fluorescent probes. nih.gov These sensors are commonly configured as "fluorophore-spacer-receptor" systems. mdpi.comnih.gov In this architecture, the 1,8-naphthalimide unit serves as the light-emitting fluorophore. mdpi.com It is covalently linked, via a spacer, to a receptor moiety (e.g., an amine or crown ether) that can bind to a specific analyte. nih.govresearchgate.net

In the unbound state (fluorescence "off"), upon excitation of the naphthalimide fluorophore, an electron from the high-energy occupied molecular orbital (HOMO) of the receptor is transferred to the singly occupied molecular orbital (SOMO) of the excited fluorophore. researchgate.net This process quenches the fluorescence. mdpi.com When the target analyte (e.g., a proton or a metal ion) binds to the receptor, the energy of the receptor's HOMO is lowered. researchgate.netresearchgate.net This energetic change makes the electron transfer thermodynamically unfavorable, thus blocking the PET process. researchgate.netmdpi.com Consequently, the fluorescence of the naphthalimide core is restored, leading to a detectable "on" signal. rsc.org The efficiency of this process can be fine-tuned by modifying the electron-donating ability of the receptor and the electron-accepting nature of the naphthalimide core. researchgate.net

Intramolecular Charge Transfer (ICT): The ICT mechanism is intrinsic to the 1,8-naphthalimide structure, particularly when an electron-donating group is present at the C-4 position of the naphthalene (B1677914) ring. maynoothuniversity.ie The naphthalimide core itself possesses electron-withdrawing imide groups. mdpi.com This creates a "push-pull" electronic system where, upon photoexcitation, electron density is transferred from the donor group to the acceptor groups. maynoothuniversity.ie

This charge transfer process results in an excited state that has a larger dipole moment than the ground state, making the fluorescence emission highly sensitive to the polarity of the surrounding environment. mdpi.com The extent of this charge transfer and the resulting emission wavelength can be modulated by the strength of the donor group and by interactions with analytes that alter the electron-donating or -withdrawing properties of the system. researchgate.net For instance, the protonation of an amino group at the C-4 position can block the ICT process, leading to a significant blue-shift in the emission spectrum. rsc.org Some advanced sensor designs leverage both PET and ICT processes to achieve ratiometric sensing capabilities, where the ratio of fluorescence intensities at two different wavelengths changes in response to an analyte. researchgate.netrsc.org

Design of Probes for Specific Chemical Analytes (e.g., Metal Ions, pH, Acid/Base Vapors, Water Content)

The versatility of the 1,8-naphthalimide scaffold allows for the rational design of fluorescent probes for a wide array of chemical species. By judiciously selecting and integrating specific receptor moieties, highly selective and sensitive sensors can be developed. rsc.orgrsc.org

Metal Ions: 1,8-naphthalimide-based sensors for metal ions are typically designed using the "fluorophore-spacer-receptor" model operating on the PET mechanism. nih.gov The receptor is a ligand chosen for its affinity and selectivity towards a particular metal ion. Common receptors include polyamines, crown ethers, and Schiff bases. nih.govresearchgate.netresearchgate.net For example, a probe with an iminodiacetic acid receptor has been shown to exhibit a 34-fold fluorescence enhancement upon binding with Zn²⁺ under physiological conditions. researchgate.net Similarly, tripodal ligands based on 1,8-naphthalimide have been developed for the selective "turn-off" sensing of Cu²⁺. brighton.ac.uk The binding of the metal ion to the receptor inhibits the PET process, leading to a "turn-on" fluorescence response. researchgate.net The paramagnetic nature of certain metal ions, like Cu²⁺, can also quench fluorescence through mechanisms other than PET, providing an alternative sensing strategy. rsc.org

Probe ArchitectureTarget IonSensing MechanismObserved Response
4-amino-1,8-naphthalimide (B156640) with iminodiacetic acid receptorZn²⁺PET Inhibition~34-fold fluorescence enhancement
1,8-naphthalimide with N-linked hindered amine and secondary amine receptorCu²⁺, Pb²⁺, Zn²⁺, Ni²⁺, Co²⁺, H⁺PET InhibitionFluorescence enhancement, with selectivity for Cu²⁺
1,8-naphthalimide tripodal ligand with triazole and amine groupsCu²⁺Fluorescence QuenchingSelective fluorescence "turn-off"
4-amino-1,8-naphthalimide with two different cation receptorsZn²⁺, Cu²⁺PET Inhibition / ICT BlockingSelective fluorescence restoration or absorption shift

pH: Fluorescent pH probes are crucial for monitoring acidity in chemical and biological systems. researchgate.net 1,8-naphthalimide derivatives are excellent candidates for pH sensing due to the ease of incorporating pH-sensitive groups, such as piperazine (B1678402) or other amines, which act as receptors for protons. nih.gov The sensing mechanism is typically based on PET. researchgate.net In alkaline or neutral media, the lone pair of electrons on the amine receptor quenches the naphthalimide's fluorescence. nih.gov Upon acidification, the amine is protonated, which blocks the PET pathway and switches the fluorescence "on". researchgate.netnih.gov Probes with pKa values near physiological pH have been developed, enabling applications like monitoring cytosolic pH changes in living cells. nih.gov Some designs have achieved fluorescence enhancements of over 130-fold across a pH range. nih.gov

Probe StructurepKapH RangeResponse Mechanism
Propionic acid-substituted 1,8-naphthalimide with piperazine6.693.0 - 11.0PET Inhibition
1,8-naphthalimide with N-position amines-AcidicPET Blocking
4-methylpiperazinyl-1,8-naphthalimide-AcidicTICT Destabilization
1,8-naphthalimide with methylpiperazine9.09 and 7.33Alkaline to AcidicStepwise PET Inhibition

Acid/Base Vapors: The application of 1,8-naphthalimide sensors has been extended from solutions to solid-state materials for the detection of volatile acids and bases. mdpi.comnih.gov Thin films of these compounds can be prepared on solid supports like glass. mdpi.com The sensing mechanism relies on the interaction of the acidic (e.g., HCl) or basic (e.g., NH₃) vapors with the receptor moiety in the solid state. mdpi.com For instance, a probe that is fluorescent in the solid state can be quenched upon exposure to acid vapors (turn-off). researchgate.net Subsequent exposure to base vapors can deprotonate the receptor and restore the fluorescence (turn-on), demonstrating reversible sensing capabilities. mdpi.comresearchgate.net This "off-on" switching makes them promising for the rapid and reusable detection of corrosive or toxic vapors. mdpi.commdpi.com

Water Content: The detection of water content in organic solvents is critical in many industrial processes. mdpi.com Highly water-soluble 1,8-naphthalimide derivatives have been designed to act as PET-based probes for this purpose. nih.govresearchgate.net The mechanism often involves the protonation of an amine-based receptor by water molecules, which disrupts the PET quenching process and turns on the fluorescence. mdpi.com The fluorescence intensity can be correlated with the concentration of water in the organic solvent. mdpi.com The high water solubility of some probes allows for the formation of stable solutions even at high concentrations, enhancing their practicality. mdpi.comnih.gov

Photocatalytic Mechanisms and Energy Transfer Processes within 1,8-Naphthalimide Architectures

Beyond sensing, the unique photophysical properties of 1,8-naphthalimides are being harnessed in photocatalysis and for mediating complex energy transfer processes.

Photocatalytic Mechanisms: The strong absorption in the visible range and good chemical stability make 1,8-naphthalimide derivatives suitable as photosensitizers in photocatalytic systems. mdpi.comrsc.org Recently, a 1,8-naphthalimide derivative was used to sensitize titanium dioxide (TiO₂), a widely used semiconductor photocatalyst. rsc.org The naphthalimide dye enhances the absorption of visible light, which TiO₂ alone cannot effectively do. rsc.org

The mechanism involves the following steps:

Light Absorption: The 1,8-naphthalimide derivative absorbs a photon of visible light, promoting an electron to an excited state.

Electron Injection: The excited dye molecule injects an electron into the conduction band of the TiO₂.

Catalysis: The electron in the TiO₂ conduction band can then participate in reductive processes, such as the reduction of protons to produce hydrogen gas. rsc.org

This strategy of dye sensitization has been shown to create powerful composite photocatalysts for hydrogen production, demonstrating the potential of 1,8-naphthalimide systems in renewable energy applications. rsc.org

Energy Transfer Processes: Energy transfer is a fundamental process where an excited-state donor molecule transfers its energy to an acceptor molecule. 1,8-naphthalimides can act as efficient energy donors in systems designed for specific applications, such as lanthanide luminescence. rsc.orgrsc.org

In dyads containing a 1,8-naphthalimide unit linked to a lanthanide ion complex (e.g., Eu³⁺), the naphthalimide acts as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then luminesces. rsc.orgrsc.org Detailed spectroscopic studies have revealed that this energy transfer can occur from both the singlet and triplet excited states of the naphthalimide chromophore. rsc.orgrsc.org The transfer from the singlet state is a fast process, while the transfer from the triplet state is significantly slower. rsc.org This dual-pathway sensitization is an unusual but effective mechanism for achieving sensitized lanthanide emission. rsc.org Such systems are of interest for applications in bio-imaging and sensing. rsc.org Furthermore, energy transfer processes like Förster Resonance Energy Transfer (FRET) are utilized in designing ratiometric probes, where the naphthalimide can be paired with another fluorophore to detect analytes like mercury ions. researchgate.netmdpi.com

Conclusion and Future Research Directions

Current Achievements and Remaining Fundamental Challenges in 1,8-Naphthalimide (B145957) Research

Significant progress has been made in leveraging 1,8-naphthalimide derivatives for a multitude of applications. A major achievement lies in their development as fluorescent probes and chemosensors. researchgate.netrsc.org The inherent intramolecular charge transfer (ICT) character of the 1,8-naphthalimide core allows for sensitive detection of various analytes, including pH, metal ions, and biological molecules. researchgate.netmdpi.commdpi.com Modifications, particularly at the C-4 position, can tune the electron donor-acceptor interaction, leading to sensors with high selectivity and sensitivity for specific targets like Pb²⁺ and Hg²⁺. mdpi.comnih.gov Furthermore, their unique photophysical properties have been harnessed in bioimaging, where they serve as fluorescent cellular imaging agents without the need for co-staining. nih.gov In medicine, derivatives such as amonafide and mitonafide have entered clinical trials as anticancer agents, functioning by intercalating into DNA and inhibiting topoisomerase II. nih.govfrontiersin.org

Despite these successes, fundamental challenges persist. One primary challenge is the limited water solubility of many 1,8-naphthalimide derivatives, which can hinder their application in biological systems. mdpi.com While progress is being made in synthesizing highly water-soluble probes, achieving this without compromising the desired photophysical properties remains a key objective. mdpi.com Another challenge is understanding and controlling the complex excited-state processes, such as photo-induced electron transfer (PET), which govern their fluorescence sensing mechanisms. mdpi.commdpi.com A deeper understanding is necessary to move from simple "on-off" sensors to more sophisticated ratiometric and multi-analyte probes. Finally, while their potential as anticancer drugs is recognized, issues of cell-selectivity and overcoming drug resistance are ongoing areas of investigation. nih.gov

Emerging Research Avenues and Interdisciplinary Opportunities in 1,8-Naphthalimide Science

The future of 1,8-naphthalimide research is pointing toward several exciting and interdisciplinary avenues. One of the most promising areas is the development of "theranostics," where the diagnostic (imaging) and therapeutic (anticancer) properties of a single 1,8-naphthalimide-based molecule are combined. researchgate.net This approach allows for simultaneous monitoring of drug uptake and therapeutic effect.

Another emerging field is the application of 1,8-naphthalimides in advanced materials science. Their efficient electron-transporting capabilities support their use in organic light-emitting diodes (OLEDs) and as high-performance dyes. rsc.orgfishersci.ca Research into creating solid-state emissive materials and sensors is gaining traction, which could lead to applications in detecting acid/base vapors or creating novel optical materials. mdpi.com

Interdisciplinary opportunities abound at the intersection of chemistry, biology, and materials science. Collaboration with biologists is crucial for designing probes for specific cellular organelles or biological processes. The synthesis of 1,8-naphthalimide-polymer conjugates or their integration into nanoparticles opens up new possibilities for drug delivery and advanced sensing platforms. beilstein-journals.org Furthermore, linking 1,8-naphthalimides to other functional molecules, such as through "click" chemistry to form 1,2,3-triazole derivatives, is a strategy being explored to create compounds with novel biological activities. frontiersin.org

Methodological Advancements for Comprehensive Understanding of 1,8-Naphthalimide Systems

Advancing the understanding of 1,8-naphthalimide systems will rely heavily on new and improved methodologies. In spectroscopy, the use of time-resolved techniques is critical for elucidating the dynamics of excited-state proton transfer and other ultrafast photophysical processes that are key to their function as sensors and photoacids. nih.gov

Computational chemistry is becoming an indispensable tool for the rational design of new 1,8-naphthalimide derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict photophysical properties, helping to screen potential candidates before undertaking complex synthesis. This computational-experimental feedback loop can significantly accelerate the discovery of molecules with tailored properties for specific applications.

In the realm of biological applications, advanced microscopy techniques are essential. Super-resolution microscopy, combined with custom-designed 1,8-naphthalimide probes, can provide unprecedented detail of cellular structures and processes. Moreover, developing standardized protocols for evaluating the biocompatibility and cytotoxicity of new derivatives is crucial for their translation into clinical and diagnostic use. The combination of these advanced synthetic, spectroscopic, computational, and biological methods will be paramount in overcoming current challenges and unlocking the full potential of 1,8-naphthalimide science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.